Electrochemical Oxidation: Inverted Dimer Potential vs. 2,3-Diphenylindole
The electrochemical oxidation of 1,2-diphenylindole at a platinum electrode in non-buffered acetonitrile yields a dimeric species that is oxidizable at a more negative potential than the starting monomer [1]. In contrast, under identical conditions, 2,3-diphenylindole yields a dimer oxidizable at a more positive potential than its monomer, and ultimately forms a tetramer upon further oxidation [1]. This inversion of the oxidation potential sign for the primary dimer constitutes a fundamental mechanistic bifurcation dictated solely by the position of the phenyl substituent (N-1/C-2 vs. C-2/C-3).
| Evidence Dimension | Electrochemical oxidation potential of dimeric product relative to monomer |
|---|---|
| Target Compound Data | Dimer oxidizable at more negative potentials than monomer (qualitative sign) |
| Comparator Or Baseline | 2,3-Diphenylindole: dimer oxidizable at more positive potentials than monomer; tetramer formed upon further oxidation |
| Quantified Difference | Sign inversion of relative oxidation potential (negative shift vs. positive shift) |
| Conditions | Platinum electrode; non-buffered acetonitrile; ambient temperature; Electrochimica Acta 1984 |
Why This Matters
A researcher needing an electrochemically generated dimer that is more easily oxidized (lower potential) than the parent monomer must select 1,2-diphenylindole; 2,3-diphenylindole yields dimers with higher oxidation thresholds, profoundly altering downstream film conductivity and redox behavior.
- [1] Cauquis, G.; Libert, M.; Serve, D. Electrochimica Acta 1984, 29(8), 1075–1082. DOI: 10.1016/0013-4686(84)87158-3. View Source
